molecular formula C26H30N2O2 B4064612 (1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B4064612
M. Wt: 402.5 g/mol
InChI Key: LZDFCHCHBJIWBD-CHZKFRDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a useful research compound. Its molecular formula is C26H30N2O2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one is 402.230728204 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte based on a pyrrolopyrrole backbone, showcasing high conductivity and electron mobility, was synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the potential of pyrrolopyrrole derivatives in improving solar cell efficiency by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Structural and Bonding Analysis

The structure of a pyrrolizine derivative was elucidated through crystallography, revealing hydrogen bonding and the configuration of double bonds, which are crucial for understanding the chemical reactivity and potential applications of such compounds (Dey et al., 2003).

Cholesterol Biosynthesis Inhibition

A series of trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones were studied for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research highlights the therapeutic potential of pyrrole derivatives in managing cholesterol levels (Roth et al., 1990).

Medicinal Fungus Derived Alkaloids

Compounds including pyrrole-containing alkaloids were isolated from the fermented mycelia of Xylaria nigripes, underscoring the significance of pyrrole derivatives in discovering new bioactive molecules with potential therapeutic applications (Xiong et al., 2016).

Electrochromic Properties

Research on asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives reveals their potential in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency, indicating the versatility of pyrrole derivatives in materials science (Hu et al., 2019).

Properties

IUPAC Name

(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-2-30-24-11-6-5-10-22(24)23-16-20-17-27(25(29)26(20)12-7-13-28(23)26)21-14-18-8-3-4-9-19(18)15-21/h3-6,8-11,20-21,23H,2,7,12-17H2,1H3/t20-,23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFCHCHBJIWBD-CHZKFRDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC3CN(C(=O)C34N2CCC4)C5CC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)C5CC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
Reactant of Route 3
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
Reactant of Route 4
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(2-ethoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.